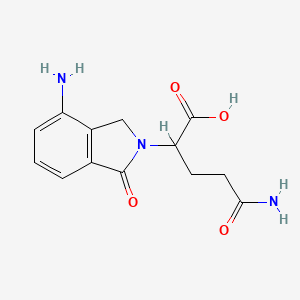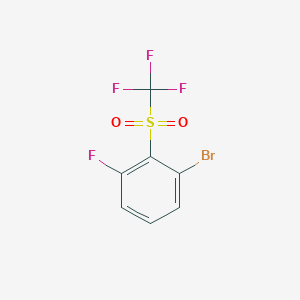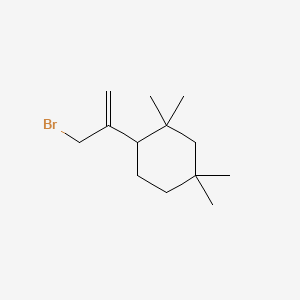
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane is an organic compound characterized by its unique structure, which includes a brominated propene group attached to a tetramethylcyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane typically involves the bromination of a suitable precursor. One common method is the reaction of 1,1,5,5-tetramethylcyclohexane with 3-bromoprop-1-ene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the bromine atom to the propene group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Addition: Halogens (e.g., Br2, Cl2), hydrogen gas with a catalyst (e.g., Pd/C), or electrophiles in the presence of acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields an alcohol, while addition of hydrogen results in a saturated hydrocarbon.
Scientific Research Applications
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, materials, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane involves its interaction with molecular targets through its reactive bromine and propene groups. These functional groups can form covalent bonds with nucleophiles or participate in addition reactions, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2-phenyl-2-propene
- 2-phenyl-3-bromo-1-propene
- 3-bromoprop-1-en-2-ylbenzene
Uniqueness
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane is unique due to its tetramethylcyclohexane ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other brominated propene compounds and influences its reactivity and applications.
Properties
Molecular Formula |
C13H23Br |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethylcyclohexane |
InChI |
InChI=1S/C13H23Br/c1-10(8-14)11-6-7-12(2,3)9-13(11,4)5/h11H,1,6-9H2,2-5H3 |
InChI Key |
KNRJZXOKRXCEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)(C)C)C(=C)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


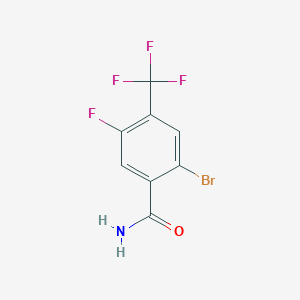
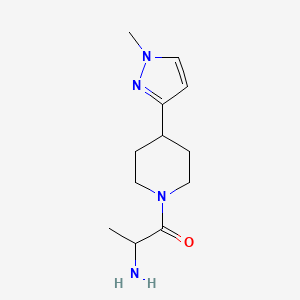
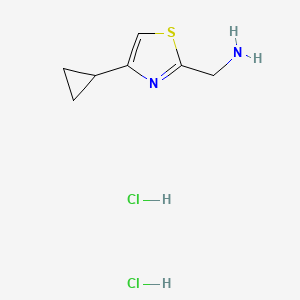
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)
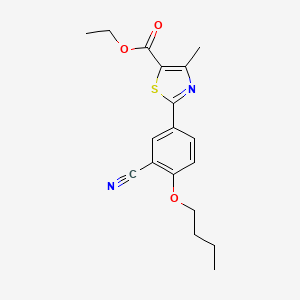
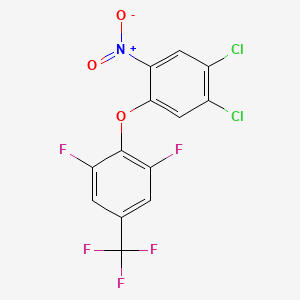
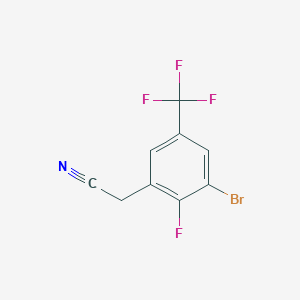
![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)
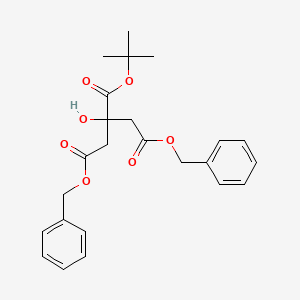
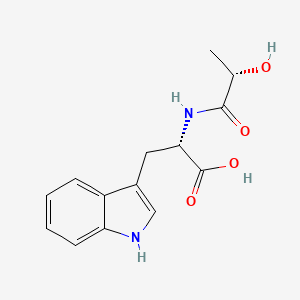
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
